4-Azidobenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Applications
4-Azidobenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Applications
Introduction
4-Azidobenzenesulfonamide is a versatile chemical compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. Its unique structure, featuring both a sulfonamide group and a photoreactive azide (B81097) moiety, allows it to serve as a valuable tool for a variety of scientific applications. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of 4-azidobenzenesulfonamide, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
4-Azidobenzenesulfonamide is an organic compound with the molecular formula C6H6N4O2S.[1] A summary of its key physicochemical and spectral properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 198.21 g/mol | [1][2] |
| IUPAC Name | 4-azidobenzenesulfonamide | [2] |
| CAS Number | 36326-86-0 | [2] |
| Molecular Formula | C6H6N4O2S | [1][2] |
| Appearance | Solid (form may vary) | |
| ¹H NMR | Aromatic protons typically observed in the range of δ 7.5–8.0 ppm. | [1] |
| IR Spectroscopy | Characteristic asymmetric stretching of the azide (N₃) group is observed around 2100 cm⁻¹. | [1] |
| High-Resolution Mass Spectrometry (HRMS) | The protonated molecular ion ([M+H]⁺) is expected at m/z 199.08. | [1] |
Discovery and History
Synthesis
The most common and well-established method for the synthesis of 4-azidobenzenesulfonamide begins with the commercially available precursor, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis proceeds via a two-step diazotization and azidation reaction.
Experimental Protocol: Synthesis of 4-Azidobenzenesulfonamide
Materials:
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4-Aminobenzenesulfonamide
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6M Hydrochloric Acid (HCl)
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Sodium Nitrite (B80452) (NaNO₂)
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Sodium Azide (NaN₃)
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Ice
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Distilled water
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Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
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Diazotization:
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Dissolve 4-aminobenzenesulfonamide in 6M hydrochloric acid in a beaker.
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Cool the solution to 0–5 °C using an ice bath and maintain this temperature with continuous stirring.[1]
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The molar ratio of 4-aminobenzenesulfonamide to sodium nitrite should be approximately 1:1.[1]
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The formation of the diazonium salt intermediate is typically rapid. The low temperature is crucial to prevent the decomposition of this unstable intermediate.[1]
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Azidation:
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In a separate flask, prepare a solution of sodium azide in distilled water.
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Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 5 °C.
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A precipitate of 4-azidobenzenesulfonamide will form.
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Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
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Work-up and Purification:
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Collect the solid product by vacuum filtration.
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Wash the crude product with cold distilled water to remove any unreacted salts.
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The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
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Dry the purified 4-azidobenzenesulfonamide under vacuum.
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Characterization:
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The final product should be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]
Key Applications
4-Azidobenzenesulfonamide has emerged as a critical tool in several areas of chemical and biological research.
Carbonic Anhydrase Inhibition
The sulfonamide group of 4-azidobenzenesulfonamide serves as a zinc-binding group (ZBG), enabling it to target and inhibit carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1]
The azide group provides a convenient handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the facile synthesis of a diverse library of 1,2,3-triazole-containing carbonic anhydrase inhibitors. By attaching different alkyne-containing fragments, researchers can systematically explore structure-activity relationships and develop potent and isoform-selective inhibitors for specific human carbonic anhydrases, such as the tumor-associated isoform CA IX.[1]
Photoaffinity Labeling
The aryl azide moiety of 4-azidobenzenesulfonamide is photochemically active. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to form a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding site of a target protein. This process, known as photoaffinity labeling, is a powerful technique for identifying and characterizing ligand-protein interactions.[1]
Experimental Workflow for Photoaffinity Labeling:
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Incubation: The photoaffinity probe (a molecule containing the 4-azidobenzenesulfonamide warhead) is incubated with the biological sample (e.g., cell lysate, purified protein).
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UV Irradiation: The mixture is exposed to UV light of a specific wavelength to activate the azide group and generate the reactive nitrene.
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Covalent Labeling: The nitrene intermediate covalently crosslinks to the target protein at or near the binding site.
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Analysis: The labeled protein can then be identified and the site of covalent modification can be mapped using techniques such as mass spectrometry.
This approach allows for the direct identification of the binding partners of a small molecule within a complex biological system.
Other Applications
Beyond these primary roles, 4-azidobenzenesulfonamide and its derivatives are utilized in:
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Materials Science: For the synthesis of photoresponsive polymers and materials.[1]
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Dye and Pigment Synthesis: As a precursor in the chemical industry.[1]
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Intermediate in Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of impurities for analytical standards, such as for the drug Celecoxib.
Conclusion
4-Azidobenzenesulfonamide is a compound of significant interest due to its dual functionality. The sulfonamide group provides a well-characterized pharmacophore for targeting metalloenzymes like carbonic anhydrases, while the azide group offers a versatile handle for both "click chemistry" modifications and photoaffinity labeling studies. This unique combination of properties has established 4-azidobenzenesulfonamide as a valuable building block in drug discovery and a powerful tool for elucidating biological interactions. As research in these areas continues to advance, the utility and applications of this compound are likely to expand further.
